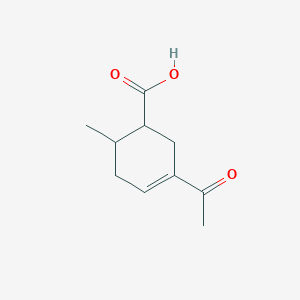

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid

Description

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid is a cyclohexene derivative characterized by three key functional groups:

- A carboxylic acid at position 1, which confers acidity and hydrogen-bonding capability.

- A methyl group at position 6, enhancing hydrophobicity and steric bulk.

- An acetyl group at position 3, introducing electron-withdrawing effects that influence electronic distribution and reactivity.

The compound’s molecular formula is estimated as C₁₀H₁₄O₃ (molecular weight ≈ 182.22 g/mol).

Properties

CAS No. |

33844-91-6 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-acetyl-6-methylcyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C10H14O3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h4,6,9H,3,5H2,1-2H3,(H,12,13) |

InChI Key |

JRROOCOYJOALIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=C(CC1C(=O)O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with cyclohexene as the starting material.

Methylation: The methyl group at the 6-position can be introduced via alkylation using methyl iodide and a strong base like sodium hydride.

Carboxylation: The carboxylic acid group at the 1-position can be introduced through carboxylation of the corresponding Grignard reagent followed by acidic hydrolysis.

Industrial Production Methods

Industrial production methods for 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl and methyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-acetyl-6-methylcyclohex-3-ene-1,1-dicarboxylic acid.

Reduction: Formation of 3-hydroxy-6-methylcyclohex-3-ene-1-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-acetyl-6-methylcyclohex-3-ene-1-carboxylic acid and related compounds:

Detailed Research Findings

Electronic and Steric Effects

- Electron-Withdrawing Groups : The acetyl group in the target compound increases the acidity of the carboxylic acid (pKa ≈ 2.5–3.0, estimated) compared to 6-methylcyclohex-3-ene-1-carboxylic acid (pKa ≈ 4.0–4.5) .

- Steric Hindrance : The methyl group at C-6 in the target compound reduces conformational flexibility, contrasting with the more rigid 3,4-dimethyl analog , which has restricted rotation due to adjacent substituents.

Stability and Reactivity

- Thermal Stability: The acetyl group in the target compound may reduce thermal stability compared to the amino analog , which forms intramolecular hydrogen bonds.

- Catalytic Reactivity : The oxo analog undergoes efficient catalytic hydrogenation to yield saturated cyclohexane derivatives, a reaction less feasible for the acetylated compound due to steric shielding.

Biological Activity

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid is a compound of interest in the field of medicinal chemistry and biology due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

| Property | Value |

|---|---|

| Molecular Weight | 182.22 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain strains of bacteria.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus contributing to its antioxidant properties.

- Anti-inflammatory Effects : In vitro studies have indicated that it may inhibit inflammatory pathways.

The mechanisms through which 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and oxidative stress.

- Cell Signaling Modulation : It has been suggested that the compound can modulate cell signaling pathways related to cell survival and apoptosis.

- Membrane Interaction : The lipophilic nature of the compound allows it to interact with cellular membranes, potentially altering membrane fluidity and function.

Antimicrobial Activity

A study conducted on various derivatives of cyclohexene carboxylic acids, including 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid | 50 |

| Control (Standard Antibiotics) | 10 - 25 |

Antioxidant Activity

In a study assessing the antioxidant capacity using DPPH assay, the compound exhibited an IC50 value of 30 µg/mL, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL).

Anti-inflammatory Effects

Research on the anti-inflammatory properties revealed that treatment with 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid significantly reduced the levels of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.